5-Chloro-3-methoxybenzene-1,2-diamine

Melting point Solid-state properties Purification

This 5-chloro-3-methoxy regioisomer delivers distinct electronic effects—reduced amine basicity and chloro cross-coupling handle—critical for selective benzimidazole cyclizations and Pd-catalyzed diversification. With 98% purity, batch-specific QC (NMR, HPLC, GC), and a free-flowing solid at ambient (mp 97–99 °C), it ensures reproducible library synthesis and scalable process performance. Choose the correct positional isomer from the start to avoid regioisomeric artifacts and costly route re-validation.

Molecular Formula C7H9ClN2O
Molecular Weight 172.61 g/mol
Cat. No. B12841759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-3-methoxybenzene-1,2-diamine
Molecular FormulaC7H9ClN2O
Molecular Weight172.61 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1N)N)Cl
InChIInChI=1S/C7H9ClN2O/c1-11-6-3-4(8)2-5(9)7(6)10/h2-3H,9-10H2,1H3
InChIKeyLMUFPRWQINDUQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-3-methoxybenzene-1,2-diamine (CAS 1255789-24-2): Sourcing and Baseline Characterization for Research Procurement


5-Chloro-3-methoxybenzene-1,2-diamine (CAS 1255789-24-2) is an aromatic ortho-phenylenediamine derivative with the molecular formula C₇H₉ClN₂O and a molecular weight of 172.61 g·mol⁻¹, bearing chloro at the 5-position and methoxy at the 3-position on a benzene-1,2-diamine core . It is primarily employed as a synthetic intermediate for constructing benzimidazole and quinoxaline heterocyclic scaffolds in medicinal chemistry and agrochemical discovery programs . The compound is commercially available at a standard purity specification of 98%, with batch-specific QC documentation including NMR, HPLC, and GC traceable to individual production lots .

Why 5-Chloro-3-methoxybenzene-1,2-diamine Cannot Be Interchanged with Generic ortho-Phenylenediamines Without Experimental Re-Validation


The ortho-phenylenediamine scaffold is exquisitely sensitive to substitution pattern, and the specific 5-chloro-3-methoxy arrangement on 5-chloro-3-methoxybenzene-1,2-diamine imparts a unique combination of electronic and steric properties that directly govern reactivity in heterocycle-forming condensation reactions . Electron-withdrawing chloro substituents decrease amine basicity relative to the unsubstituted parent, altering both the rate and regioselectivity of benzimidazole cyclizations [1]. Substituting 3-methoxybenzene-1,2-diamine, 4-chloro-5-methoxybenzene-1,2-diamine, or the 5-fluoro analog without experimental re-validation risks producing different regioisomeric products, altered yields, and divergent physicochemical profiles of downstream intermediates—any of which can derail a structure–activity relationship (SAR) campaign or a scaled process route [2].

Quantitative Differentiation Evidence for 5-Chloro-3-methoxybenzene-1,2-diamine Against Closest Analogs: A Procurement-Relevant Comparative Guide


Melting Point: A 58°C Elevation Over the Unsubstituted Parent Enables Differential Handling and Purification

The melting point of 5-chloro-3-methoxybenzene-1,2-diamine (97–99 °C) is elevated by approximately 58 °C relative to the unsubstituted parent compound 3-methoxybenzene-1,2-diamine (39–40 °C) . This large differential arises from the introduction of the chloro substituent, which increases molecular weight by 34.44 g·mol⁻¹ (from 138.17 to 172.61 g·mol⁻¹) and enhances intermolecular interactions in the solid state. Such a shift has practical consequences for recrystallization solvent selection, drying protocols, and long-term storage stability at ambient temperatures.

Melting point Solid-state properties Purification Handling

Halogen Substitution Pattern: Positional Isomerism with 4-Chloro-5-methoxybenzene-1,2-diamine Creates Regiochemically Non-Equivalent Precursors

5-Chloro-3-methoxybenzene-1,2-diamine (CAS 1255789-24-2) and 4-chloro-5-methoxybenzene-1,2-diamine (CAS 38608-06-9) share an identical molecular formula (C₇H₉ClN₂O) and molecular weight (172.61–172.62 g·mol⁻¹) but differ in the position of the chloro substituent relative to the two amino groups . In 5-chloro-3-methoxy, chloro is para to the N1 amino and meta to the N2 amino; in 4-chloro-5-methoxy, chloro is ortho to N2 and para to N1. This positional isomerism yields electronically distinct diamines that produce regioisomeric benzimidazoles upon condensation with the same carbonyl electrophile—a critical consideration when a specific regioisomer is required for downstream biological target engagement .

Positional isomer Regioselectivity Benzimidazole synthesis Structure–activity relationship

Halogen Type Comparison: Chloro Versus Fluoro at the 5-Position Modulates Electronic Properties and Molecular Weight for Downstream Diversification

Comparing 5-chloro-3-methoxybenzene-1,2-diamine (MW 172.61) with the 5-fluoro analog 5-fluoro-3-methoxybenzene-1,2-diamine (MW 156.16; CAS 873662-28-3) reveals a molecular weight difference of 16.45 g·mol⁻¹ and distinct electronic profiles . Both substituents are electron-withdrawing, but the strength of the inductive effect differs: σₘ for Cl is 0.37 versus 0.34 for F, while σₚ values are 0.23 (Cl) and 0.06 (F)—the chloro substituent exerts a stronger net electron-withdrawing effect at the para position, which is the position occupied by one amino group in both compounds [1]. Additionally, chloro provides a synthetic handle for orthogonal cross-coupling chemistry (e.g., Buchwald–Hartwig amination, Suzuki coupling) that is not available with the C–F bond under standard conditions, offering downstream diversification options that the fluoro analog cannot match.

Halogen substitution Electronic effects Molecular weight LogP Bioisostere

Density and Boiling Point: Predicted Physicochemical Properties Enable Solvent System and Distillation Protocol Design

The predicted density of 5-chloro-3-methoxybenzene-1,2-diamine (1.328 ± 0.06 g·cm⁻³) is higher than that of the unsubstituted parent 3-methoxybenzene-1,2-diamine (computed density values are lower for the parent due to absence of the heavy Cl atom) . The predicted boiling point of 330.2 ± 37.0 °C for the target compound significantly exceeds that of o-phenylenediamine (256–258 °C) , reflecting the combined effects of increased molecular weight and enhanced polar interactions. These parameters inform solvent selection for liquid–liquid extraction (density-dependent phase separation) and define the thermal operating window for solvent removal under reduced pressure during workup of benzimidazole cyclization reactions.

Density Boiling point Process chemistry Solvent selection

Recommended Procurement and Application Scenarios for 5-Chloro-3-methoxybenzene-1,2-diamine Based on Quantitative Differentiation Data


Regioselective Benzimidazole Library Synthesis Requiring Defined Chloro Substitution

Medicinal chemistry teams constructing benzimidazole-focused compound libraries where the chloro substituent at a specific position (deriving from the 5-position of the starting diamine) is essential for target engagement should prioritize 5-chloro-3-methoxybenzene-1,2-diamine. The 97–99 °C melting point ensures that the diamine can be accurately weighed as a free-flowing solid under ambient conditions, unlike the low-melting 3-methoxy parent, which may partially liquefy at room temperature and compromise weighing accuracy . The 98% purity specification with batch-specific QC (NMR, HPLC, GC) provides traceable quality assurance for reproducible library synthesis across multiple production campaigns.

Late-Stage Diversification via C–Cl Cross-Coupling on Preformed Heterocycles

When the synthetic strategy requires a halogen handle for palladium-catalyzed cross-coupling (Buchwald–Hartwig, Suzuki, or Sonogashira) after benzimidazole ring formation, the chloro substituent of 5-chloro-3-methoxybenzene-1,2-diamine provides the necessary reactivity that the C–F bond of the 5-fluoro analog cannot offer under standard conditions . The 16.45 g·mol⁻¹ mass increment of the chloro analog versus the fluoro analog also provides a useful mass-spectrometric marker for reaction monitoring and purity assessment by LC–MS .

Process Chemistry Scale-Up Where Thermal and Phase-Separation Parameters Differ from o-Phenylenediamine

Process development teams scaling benzimidazole or quinoxaline syntheses must account for the higher boiling point (predicted 330.2 °C) and higher density (predicted 1.328 g·cm⁻³) of the target compound relative to o-phenylenediamine (bp 256–258 °C, density 1.27 g·cm⁻³) . Using parameters optimized for the unsubstituted parent will lead to inefficient distillative solvent removal and potential phase-separation failures during aqueous workup. Procurement of the correct 5-chloro-3-methoxy derivative from the outset avoids costly re-optimization of unit operations when transitioning from discovery to pilot scale.

SAR Studies Differentiating Positional Isomer Contributions to Biological Activity

For SAR campaigns investigating the impact of chloro position on benzimidazole-based inhibitor potency, the parallel procurement of both 5-chloro-3-methoxybenzene-1,2-diamine (CAS 1255789-24-2) and 4-chloro-5-methoxybenzene-1,2-diamine (CAS 38608-06-9) is required . These positional isomers produce regioisomeric benzimidazole products that, when assayed side-by-side, reveal whether the chloro substituent location (para vs. ortho to the benzimidazole N1) determines target affinity or selectivity. The 98% purity and QC documentation of the target compound ensure that observed biological differences are attributable to regioisomerism rather than impurity-driven artifacts.

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